molecular formula C14H15NO4 B14241126 (5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid CAS No. 477769-02-1

(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid

Cat. No.: B14241126
CAS No.: 477769-02-1
M. Wt: 261.27 g/mol
InChI Key: ZYNAHFQKYVRKBD-LBPRGKRZSA-N
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Description

(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid is a synthetic organic compound with a complex structure It is characterized by the presence of an acetamido group, a phenyl group, and a hex-2-enoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Hex-2-enoic Acid Backbone: This can be achieved through a series of reactions, including aldol condensation and subsequent dehydration.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Addition of the Acetamido Group: This step involves the acylation of an amine group with acetic anhydride or acetyl chloride.

    Final Assembly: The final product is obtained through a series of purification steps, including recrystallization and chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: This compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5S)-5-Acetamido-4-oxo-6-phenylhex-2-enoic acid is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions. This makes it a versatile compound for use in different fields of research and industry.

Properties

CAS No.

477769-02-1

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

(5S)-5-acetamido-4-oxo-6-phenylhex-2-enoic acid

InChI

InChI=1S/C14H15NO4/c1-10(16)15-12(13(17)7-8-14(18)19)9-11-5-3-2-4-6-11/h2-8,12H,9H2,1H3,(H,15,16)(H,18,19)/t12-/m0/s1

InChI Key

ZYNAHFQKYVRKBD-LBPRGKRZSA-N

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)C=CC(=O)O

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)C=CC(=O)O

Origin of Product

United States

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